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For Researchers, Scientists, and Drug Development Professionals

Abstract
AS1842856 is a potent and selective small-molecule inhibitor of the Forkhead box O1 (Foxo1)

transcription factor.[1][2][3] By directly binding to the active, unphosphorylated form of Foxo1,

AS1842856 effectively blocks its transcriptional activity, leading to a range of biological effects.

[1][4] This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, and diverse biological activities of AS1842856. Detailed

experimental protocols for key assays and visualizations of relevant signaling pathways are

included to facilitate further research and drug development efforts. Notably, recent studies

have revealed that AS1842856 also exhibits off-target activity as a direct inhibitor of glycogen

synthase kinase 3 (GSK3), contributing to its cytotoxic effects in certain cancer models.[5][6]

Chemical Structure and Physicochemical Properties
AS1842856, with the IUPAC name 5-Amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-

dihydroquinoline-3-carboxylic acid, is a quinolone derivative.[7] Its chemical identifiers and

physicochemical properties are summarized in the table below.
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Property Value Reference

IUPAC Name

5-Amino-7-

(cyclohexylamino)-1-ethyl-6-

fluoro-4-oxo-1,4-

dihydroquinoline-3-carboxylic

acid

[7]

CAS Number 836620-48-5 [3]

Molecular Formula C₁₈H₂₂FN₃O₃ [3]

Molecular Weight 347.38 g/mol [7]

SMILES

CCN1C=C(C(=O)C2=C1C=C(

C(=C2N)F)NC3CCCCC3)C(=O

)O

[7]

InChI

InChI=1S/C18H22FN3O3/c1-

2-22-9-11(18(24)25)17(23)14-

13(22)8-

12(15(19)16(14)20)21-10-6-4-

3-5-7-10/h8-10,21H,2-

7,20H2,1H3,(H,24,25)

[7]

Solubility
Soluble in DMSO (up to 5

mg/mL)
[7]

Storage Store at -20°C [2]

Biological Activity and Quantitative Data
AS1842856 is a cell-permeable inhibitor that potently blocks the transcriptional activity of

Foxo1 with an IC₅₀ of 33 nM.[7] It demonstrates selectivity for Foxo1 over other Foxo isoforms,

such as Foxo3a and Foxo4.[2] The compound has been shown to modulate various cellular

processes, including gluconeogenesis, adipogenesis, apoptosis, and autophagy.[1][2][8]

Recent evidence also points to its role as a direct inhibitor of GSK3.[5][6]

In Vitro Activity
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Target/Process Cell Line Assay IC₅₀ / Effect Reference

Foxo1 HepG2
Luciferase

Reporter Assay
33 nM [7]

Foxo3a HepG2
Luciferase

Reporter Assay
> 1 µM [2]

Foxo4 HepG2
Luciferase

Reporter Assay
> 1 µM [2]

Foxo1-mediated

promoter activity
HepG2

Luciferase

Reporter Assay

70% inhibition at

100 nM
[7]

Foxo3-mediated

promoter activity
HepG2

Luciferase

Reporter Assay

3% inhibition at

100 nM
[2]

Foxo4-mediated

promoter activity
HepG2

Luciferase

Reporter Assay

20% inhibition at

100 nM
[2]

PEPCK mRNA
Fao rat

hepatoma
qRT-PCR IC₅₀ = 37 nM [7]

G6Pase mRNA
Fao rat

hepatoma
qRT-PCR IC₅₀ = 130 nM [7]

Glucose

Production

Fao rat

hepatoma
Glucose Assay IC₅₀ = 43 nM [7]

GSK3β -
In vitro kinase

assay
IC₅₀ = 8.2 nM [9]

Adipogenesis 3T3-L1
Oil Red O

staining

Almost complete

suppression at

1.0 µM

[8]

Apoptosis

Glioblastoma &

Breast Cancer

Cells

Annexin V/PI

Staining

Increased

apoptosis at 1

µM

[10]

In Vivo Activity
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Animal Model Treatment Effect Reference

Diabetic db/db mice 100 mg/kg, p.o.

Drastic decrease in

fasting plasma

glucose

[3]

Normal and db/db

mice
100 mg/kg, p.o.

Suppression of

pyruvate-induced

hyperglycemia

[3]

Signaling Pathways and Experimental Workflows
AS1842856 Inhibition of the PI3K/Akt/Foxo1 Signaling
Pathway
The diagram below illustrates the canonical PI3K/Akt signaling pathway leading to the

phosphorylation and inactivation of Foxo1. AS1842856 directly binds to the unphosphorylated,

active form of Foxo1 in the nucleus, preventing its transcriptional activity and subsequent

downstream effects on gluconeogenesis and apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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